2,3-Dihydro-1,4-dioxino[2,3-b]pyridin
Übersicht
Beschreibung
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C7H7NO2. It features a fused ring system consisting of a pyridine ring and a dioxin ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Receptor Antagonists: Some derivatives act as antagonists of alpha-adrenergic receptors, which have antihypertensive properties.
Serotonin Receptors: Compounds with affinities for serotonin receptors, potentially useful in treating nervous breakdown and schizophrenia.
Glaucoma Treatment: Potential therapeutic targets for the treatment of glaucoma.
Industry:
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to interact with various receptors such as α-adrenergic receptors and serotonin receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit antagonist properties against α-adrenergic receptors, leading to antihypertensive effects . They also show affinities for serotonin receptors, which are involved in nervous breakdown and schizophrenia .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit 5-lipoxygenase, an enzyme involved in the oxygenation of arachidonic acid to leukotrienes . This suggests that 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine might influence the arachidonic acid pathway.
Result of Action
Similar compounds have shown potential therapeutic effects in the treatment of conditions such as hypertension, nervous breakdown, schizophrenia, and glaucoma . They have also been used for the treatment and prevention of atherosclerosis and oxidative injuries .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine typically begins with commercially available starting materials such as 2-nitro-3-hydroxypyridine and glycidol.
Reaction Steps:
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Amino-substituted derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1,4-benzodioxin: Similar structure but with a benzene ring instead of a pyridine ring.
7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine: A brominated derivative with potentially different biological activities.
Uniqueness:
Structural Features: The presence of both a pyridine and a dioxin ring in 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine provides unique chemical properties and potential biological activities not found in similar compounds.
Biological Activities: The specific interactions with alpha-adrenergic and serotonin receptors, as well as 5-lipoxygenase inhibition, highlight its potential therapeutic applications.
Eigenschaften
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-6-7(8-3-1)10-5-4-9-6/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQZJEXJTYAPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451587 | |
Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129421-32-5 | |
Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.